molecular formula C7H2BrClN2O B11787863 4-Bromo-6-cyanopicolinoyl chloride

4-Bromo-6-cyanopicolinoyl chloride

Cat. No.: B11787863
M. Wt: 245.46 g/mol
InChI Key: LAMFTIWWJHWRBE-UHFFFAOYSA-N
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Description

4-Bromo-6-cyanopicolinoyl chloride is a chemical compound with the molecular formula C7H2BrClN2O. It is a derivative of picolinic acid, featuring bromine, cyanide, and chloride functional groups. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its reactive nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-cyanopicolinoyl chloride typically involves the bromination of 6-cyanopicolinic acid followed by chlorination. The reaction conditions often require the use of bromine and thionyl chloride as reagents. The process can be summarized as follows:

    Bromination: 6-cyanopicolinic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position.

    Chlorination: The brominated product is then reacted with thionyl chloride to replace the hydroxyl group with a chloride group, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-cyanopicolinoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Hydrolysis: The compound can be hydrolyzed to form 4-Bromo-6-cyanopicolinic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis process.

Major Products Formed

    Nucleophilic Substitution: Substituted picolinoyl derivatives.

    Coupling Reactions: Biaryl compounds.

    Hydrolysis: 4-Bromo-6-cyanopicolinic acid.

Scientific Research Applications

4-Bromo-6-cyanopicolinoyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: Used in the development of biochemical probes and inhibitors.

    Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-cyanopicolinoyl chloride is primarily based on its reactivity towards nucleophiles. The presence of electron-withdrawing groups such as bromine and cyanide makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or form new bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-cyanopyridine
  • 6-Bromo-2-cyanopyridine
  • 4-Chloro-6-cyanopicolinoyl chloride

Uniqueness

4-Bromo-6-cyanopicolinoyl chloride is unique due to the combination of bromine, cyanide, and chloride functional groups, which impart distinct reactivity patterns

Properties

Molecular Formula

C7H2BrClN2O

Molecular Weight

245.46 g/mol

IUPAC Name

4-bromo-6-cyanopyridine-2-carbonyl chloride

InChI

InChI=1S/C7H2BrClN2O/c8-4-1-5(3-10)11-6(2-4)7(9)12/h1-2H

InChI Key

LAMFTIWWJHWRBE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)C(=O)Cl)Br

Origin of Product

United States

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